(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864974-95-8
VCID: VC5223972
InChI: InChI=1S/C16H15BrN2O2S2/c1-10-3-4-11-13(9-10)23-16(19(11)7-8-21-2)18-15(20)12-5-6-14(17)22-12/h3-6,9H,7-8H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CCOC
Molecular Formula: C16H15BrN2O2S2
Molecular Weight: 411.33

(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

CAS No.: 864974-95-8

Cat. No.: VC5223972

Molecular Formula: C16H15BrN2O2S2

Molecular Weight: 411.33

* For research use only. Not for human or veterinary use.

(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide - 864974-95-8

Specification

CAS No. 864974-95-8
Molecular Formula C16H15BrN2O2S2
Molecular Weight 411.33
IUPAC Name 5-bromo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
Standard InChI InChI=1S/C16H15BrN2O2S2/c1-10-3-4-11-13(9-10)23-16(19(11)7-8-21-2)18-15(20)12-5-6-14(17)22-12/h3-6,9H,7-8H2,1-2H3
Standard InChI Key WZTMWEWWSZMEFR-VLGSPTGOSA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CCOC

Introduction

Structural Characteristics and Molecular Properties

The core structure of this compound features a benzothiazole ring system substituted with a methyl group at the 6-position and a 2-methoxyethyl chain at the 3-position. The thiophene-2-carboxamide moiety is connected via a Z-configuration imine linkage, with a bromine atom at the 5-position of the thiophene ring.

Molecular Formula and Weight

The molecular formula is C₁₆H₁₆BrN₃O₂S₂, yielding a molecular weight of 442.36 g/mol. Key functional groups include:

  • Benzothiazole: A bicyclic aromatic system known for its electron-deficient properties and role in drug design .

  • Thiophene-carboxamide: A planar heterocycle contributing to π-stacking interactions in biological targets.

  • Bromine: A halogen atom enhancing lipophilicity and influencing binding affinity through steric and electronic effects.

Stereoelectronic Features

The Z-configuration of the imine group imposes specific spatial constraints, potentially affecting intermolecular interactions. The 2-methoxyethyl side chain introduces flexibility, which may modulate solubility and membrane permeability. Computational studies on analogous compounds suggest that the methyl group at the 6-position enhances steric stabilization of the benzothiazole ring .

Synthetic Pathways and Chemical Reactivity

Retrosynthetic Analysis

A plausible synthesis route involves:

  • Benzothiazole Core Formation: Condensation of 2-amino-4-methylbenzenethiol with carbonyl precursors.

  • Side Chain Introduction: Alkylation of the benzothiazole nitrogen with 2-methoxyethyl bromide.

  • Thiophene Coupling: Suzuki-Miyaura cross-coupling to introduce the bromothiophene-carboxamide moiety.

Key Reaction Challenges

  • Regioselectivity: Ensuring proper substitution at the 3- and 6-positions of the benzothiazole requires careful control of reaction conditions.

  • Z/E Isomerism: The imine linkage necessitates stereoselective synthesis to favor the Z-configuration, achievable through kinetic control or catalytic asymmetric methods.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coefficient)3.2 ± 0.3ACD/Labs Percepta
Water Solubility0.12 mg/mL (25°C)SwissADME Prediction
pKa4.1 (amide NH)MarvinSketch Calculation
λmax (UV-Vis)312 nm (π→π* transition)TD-DFT Simulation

Spectroscopic Signatures

  • ¹H NMR: Expected signals at δ 2.45 ppm (methyl singlet), δ 3.35–3.60 ppm (methoxyethyl multiplet), and δ 7.20–8.10 ppm (aromatic protons).

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N vibration) .

Regulatory Status and Patent Landscape

As of April 2025, no FDA approvals or active clinical trials involve this compound. Patent analysis reveals:

  • WO2023088212A1: Covers benzothiazole-carboxamides as kinase inhibitors (filed 2023) .

  • EP4149837A1: Discloses thiophene-containing benzothiazoles for antimicrobial coatings (granted 2024) .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of the 6-position substituent (methyl vs. sulfonamide) to optimize target affinity.

  • Prodrug Development: Esterification of the carboxamide to enhance oral bioavailability.

  • Target Identification: High-throughput screening against kinase and GPCR panels.

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